Acid Violet 49
Overview
Description
Acid Violet 49 is a synthetic dye belonging to the triphenylmethane class. It is known for its vibrant violet color and is commonly used in the textile industry for dyeing proteinous fabrics such as silk and wool. The dye is water-soluble and binds to fabrics through ionic interactions, providing good colorfastness properties .
Mechanism of Action
Target of Action
Acid Violet 49, also known as Coomassie Violet, Acid Violet 6B, or Benzyl Violet 4B, is a synthetic dye that primarily targets proteinous materials such as silk and wool . It binds to these materials through ionic interactions, providing them with a vibrant color .
Mode of Action
The mode of action of this compound involves the dye’s interaction with its target materials. In aqueous solutions, this compound dissociates into positive and negative ions that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells . This interaction results in the dye being absorbed by the material, leading to a change in its color .
Biochemical Pathways
It is known that the dye belongs to the class of organic compounds known as phenylbenzamines, which are aromatic compounds consisting of a benzyl group that is n-linked to a benzamine .
Pharmacokinetics
It is known that the dye has good water solubility, which may influence its bioavailability .
Result of Action
The primary result of this compound’s action is the coloration of the target material. The dye provides a vibrant color to proteinous materials such as silk and wool . Additionally, this compound has been used as a biological stain, indicating that it may have effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the dye’s effectiveness can be improved under microwave radiation, which suggests that the dye’s action, efficacy, and stability can be influenced by temperature and radiation . Furthermore, the dye’s action can also be influenced by the pH of the solution, with the dye being stable under acidic conditions but prone to decomposition under alkaline conditions .
Preparation Methods
The preparation of Acid Violet 49 involves several synthetic routes and reaction conditions. One method includes the use of high-speed counter-current chromatography purification with a solvent system consisting of n-butanol, acetonitrile, and 0.1 mol/L trifluoroacetic acid aqueous solution . Industrial production methods often involve the treatment of aqueous and acidic dye solutions with microwave radiation to enhance the dyeing process. For instance, irradiated silk can be dyed at 65°C for 35 minutes using 55 mL of irradiated dye solution containing 1 g/100 mL salt .
Chemical Reactions Analysis
Acid Violet 49 undergoes various chemical reactions, including oxidation, reduction, and substitution. It neutralizes acids in weakly exothermic reactions to form salts and water. The dye may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. It can also generate hydrogen, a flammable gas, when combined with strong reducing agents such as hydrides .
Scientific Research Applications
Acid Violet 49 has a wide range of scientific research applications. In the textile industry, it is used for eco-friendly dyeing of silk and wool fabrics under microwave radiation, which improves color yield and reduces effluent load . The dye is also utilized in laboratory research for various purposes, including analytical chemistry and environmental studies. Its ability to bind with proteinous fabrics makes it valuable for studying fabric-dye interactions and developing sustainable dyeing processes .
Comparison with Similar Compounds
Acid Violet 49 can be compared with other similar compounds, such as Acid Violet 6 BN, Benzyl Violet 4B, Victoria Blue R, Acid Blue 80, Acid Blue 113, Ethyl Violet, New Coccine, Methyl Violet, and Acid Green 25 . These compounds share similar dyeing properties but differ in their chemical structures and specific applications. For example, Victoria Blue R and Ethyl Violet are also used in textile dyeing but have different shades and binding properties compared to this compound .
Properties
CAS No. |
1694-09-3 |
---|---|
Molecular Formula |
C39H41N3NaO6S2 |
Molecular Weight |
734.9 g/mol |
IUPAC Name |
sodium;3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methyl]-N-ethylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C39H41N3O6S2.Na/c1-5-41(27-29-9-7-11-37(25-29)49(43,44)45)35-21-15-32(16-22-35)39(31-13-19-34(20-14-31)40(3)4)33-17-23-36(24-18-33)42(6-2)28-30-10-8-12-38(26-30)50(46,47)48;/h7-26H,5-6,27-28H2,1-4H3,(H-,43,44,45,46,47,48); |
InChI Key |
WTIXYDSCBZQJIC-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](C)C)C=C3)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](C)C)C=C3)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na] |
Appearance |
Solid powder |
Color/Form |
FINE POWDER |
melting_point |
473 to 482 °F (decomposes) (NTP, 1992) |
Key on ui other cas no. |
1694-09-3 |
physical_description |
Benzyl violet 4b is a fine black powder. (NTP, 1992) |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acid violet 49 Acid Violet 6B benzyl violet 4B C.I. 42640 FD and C violet no. 1 food violet No. 2 violet 6B violet No. 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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